molecular formula C17H12Br2N2O3 B1680244 NSC668394

NSC668394

货号: B1680244
分子量: 452.1 g/mol
InChI 键: OHPHDPYJEHZGDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NSC668394 is a potent inhibitor of the phosphorylation of ezrin at threonine 567. Ezrin is a multifunctional protein that connects the actin cytoskeleton to the extracellular matrix through transmembrane proteins. The inhibition of ezrin phosphorylation by this compound has been shown to prevent tumor metastasis, making it a valuable compound in cancer research .

准备方法

NSC668394,也称为 7-(3,5-二溴-4-羟基苯乙基氨基)喹啉-5,8-二酮,是通过一系列化学反应合成的,这些反应涉及溴原子的引入和喹啉结构的形成。合成路线通常包括以下步骤:

    溴化: 在苯乙胺前体中引入溴原子。

    喹啉形成: 环化形成喹啉结构。

    羟基化: 在喹啉环上引入羟基.

化学反应分析

NSC668394 经历了几种类型的化学反应,包括:

在这些反应中使用的常见试剂和条件包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的亲核试剂。这些反应形成的主要产物包括各种喹啉衍生物和取代的苯乙胺 .

科学研究应用

Rhabdomyosarcoma Treatment

Recent studies have demonstrated the efficacy of NSC668394 in treating rhabdomyosarcoma, a common pediatric soft tissue sarcoma. In vitro experiments showed that treatment with this compound significantly reduced the viability and proliferation of rhabdomyosarcoma cells by inducing apoptosis through caspase-3 activation. The compound was tested on various rhabdomyosarcoma cell lines (RD, Rh18, Rh41, Rh30), revealing a dose-dependent decrease in cell viability:

Cell LineIC50 (μM) at 96h
RD4.115
Rh183.291
Rh412.766
Rh307.338

In vivo studies using mouse models indicated a significant reduction in tumor burden following treatment with this compound, confirming its potential as an effective therapeutic agent against this malignancy .

Other Cancer Types

This compound has also shown promise in treating other cancer types, including osteosarcoma and diffuse large B-cell lymphoma. Its ability to inhibit ezrin phosphorylation contributes to reduced metastatic potential and improved survival rates in preclinical models .

Retinal Disease Models

In models of retinal degeneration, such as the Aipll -/- mice (a model for Leber congenital amaurosis), this compound demonstrated protective effects against photoreceptor cell apoptosis. The compound's ability to rescue photoreceptor degeneration highlights its potential application in treating retinal diseases .

Neurodegenerative Diseases

Research indicates that this compound may also have applications in neurodegenerative storage diseases by promoting autophagy and enhancing lysosomal function . This mechanism could be beneficial for conditions characterized by protein aggregation and cellular stress.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound across different studies:

Application AreaStudy FocusKey Findings
RhabdomyosarcomaAntitumor activityInduces apoptosis; reduces tumor burden in vivo
OsteosarcomaMetastatic potentialInhibits ezrin phosphorylation; reduces metastasis
Retinal DegenerationProtective effects on photoreceptorsRescues degeneration in Aipll -/- mice
Neurodegenerative DiseasesEnhances autophagy and lysosomal functionPotential therapeutic benefits

作用机制

NSC668394 通过直接与易位蛋白结合并抑制其在苏氨酸 567 位点的磷酸化来发挥作用。这种抑制破坏了易位蛋白与肌动蛋白细胞骨架之间的相互作用,从而阻碍了细胞迁移和侵袭。该化合物主要靶向蛋白激酶 C iota 介导的磷酸化途径,该途径对于癌细胞的转移行为至关重要 .

相似化合物的比较

生物活性

NSC668394 is a small molecule inhibitor that targets the ezrin-radixin-moesin (ERM) protein family, which plays a crucial role in various cellular processes, including cell motility, adhesion, and signaling pathways associated with cancer progression. This article reviews the biological activity of this compound, focusing on its effects in different cancer models, particularly rhabdomyosarcoma (RMS) and osteosarcoma.

Ezrin, a member of the ERM protein family, is involved in linking the actin cytoskeleton to the plasma membrane and is critical for cellular structure and signaling. The phosphorylation of ezrin at threonine 567 (T567) is essential for its activation. This compound inhibits this phosphorylation, thereby preventing ezrin from adopting its active conformation and disrupting its interactions with actin and other signaling molecules .

Rhabdomyosarcoma (RMS)

Recent studies have demonstrated the efficacy of this compound in RMS models:

  • In Vitro Studies : Treatment with this compound resulted in a dose-dependent decrease in cell viability across various RMS cell lines (RD, Rh18, Rh30, Rh41). The IC50 values for these cell lines were found to be 2.766 μM for Rh41, 3.291 μM for Rh18, 4.115 μM for RD, and 7.338 μM for Rh30 after 96 hours of treatment . Apoptosis assays indicated significant increases in both early and late apoptotic cells following treatment.
  • In Vivo Studies : In xenograft models using RMS cells, this compound administration led to significant tumor growth inhibition without adverse effects on body weight. Quantitative image analysis confirmed a marked reduction in tumor burden .

Osteosarcoma

This compound has also been evaluated in osteosarcoma models:

  • Cell Motility Inhibition : The compound inhibited ezrin phosphorylation and actin binding in osteosarcoma cells, effectively reducing their motility and invasive potential. This was demonstrated through various assays including Boyden chamber assays and electric cell impedance sensing systems .

Comparative Efficacy

The following table summarizes the IC50 values and apoptotic effects observed in different cancer cell lines treated with this compound:

Cell LineIC50 Value (μM)Early Apoptosis (%)Late Apoptosis (%)
RD4.115Significant increaseSignificant increase
Rh183.291IncreasedIncreased
Rh307.338Lower than othersLower than others
Rh412.766IncreasedIncreased

Case Studies

  • Rhabdomyosarcoma : A study conducted at Cleveland Clinic highlighted that this compound effectively reduced RMS cell viability and induced apoptosis via caspase-3 activation. The research emphasized the potential of targeting ERM proteins as a novel therapeutic strategy in pediatric cancers .
  • Osteosarcoma : Research indicated that this compound significantly inhibited lung metastasis in osteosarcoma models by blocking ezrin function. This suggests that the compound could be beneficial in preventing metastasis across different types of sarcomas .

属性

分子式

C17H12Br2N2O3

分子量

452.1 g/mol

IUPAC 名称

7-[2-(3,5-dibromo-4-hydroxyphenyl)ethylamino]quinoline-5,8-dione

InChI

InChI=1S/C17H12Br2N2O3/c18-11-6-9(7-12(19)16(11)23)3-5-20-13-8-14(22)10-2-1-4-21-15(10)17(13)24/h1-2,4,6-8,20,23H,3,5H2

InChI 键

OHPHDPYJEHZGDE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)C(=CC2=O)NCCC3=CC(=C(C(=C3)Br)O)Br)N=C1

规范 SMILES

C1=CC2=C(C(=O)C(=CC2=O)NCCC3=CC(=C(C(=C3)Br)O)Br)N=C1

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

NSC-668394;  NSC 668394;  NSC668394; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NSC668394
Reactant of Route 2
Reactant of Route 2
NSC668394
Reactant of Route 3
Reactant of Route 3
NSC668394
Reactant of Route 4
NSC668394
Reactant of Route 5
Reactant of Route 5
NSC668394
Reactant of Route 6
NSC668394

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。